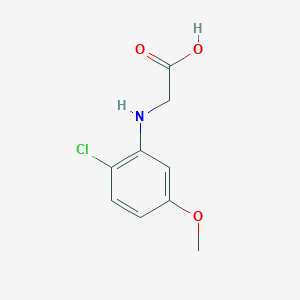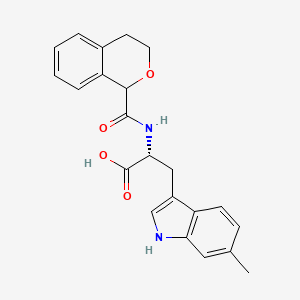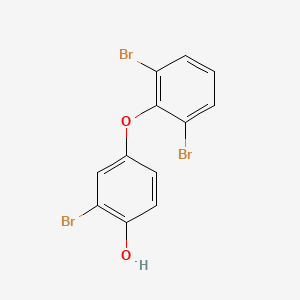![molecular formula C42H62O15 B13848773 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.: is a complex organic compound with the molecular formula C30H36O11 . This compound is part of the larger family of pyran derivatives, which are known for their diverse biological and pharmacological activities . The structure of this compound includes a dioxolane ring fused to a pyran ring, which is further connected to a cardenolide moiety. This unique structure imparts various chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. typically involves multi-step organic reactions. One common method involves the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
化学反应分析
Types of Reactions: 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学研究应用
Chemistry: In chemistry, 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial strains and cancer cell lines .
Medicine: In medicine, derivatives of this compound are explored for their potential use as therapeutic agents. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound finds applications in the development of new materials, such as organic light-emitting diodes (OLEDs) and fluorescent materials .
作用机制
The mechanism of action of 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel antagonist, blocking the influx of calcium ions into cells and thereby exerting its biological effects . This mechanism is particularly relevant in its potential use as an anti-asthmatic agent, where it helps relax smooth muscle airways .
相似化合物的比较
4H-Pyran Derivatives: These compounds share the pyran core structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,6-Dihydropyridine Derivatives: These compounds are known for their vasorelaxant and antioxidant activities.
Pyrano[2,3-c]pyrazole Derivatives: These compounds have a fused pyran skeleton and are studied for their anticancer and antimicrobial activities.
Uniqueness: 4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv. stands out due to its unique dioxolane-pyran-cardenolide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C42H62O15 |
|---|---|
分子量 |
806.9 g/mol |
IUPAC 名称 |
(3aR,4R,6S,7aS)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C42H62O15/c1-19-36(55-34-16-29(44)37(20(2)51-34)56-35-17-30-38(21(3)52-35)57-39(47)54-30)28(43)15-33(50-19)53-24-8-10-40(4)23(13-24)6-7-26-27(40)14-31(45)41(5)25(9-11-42(26,41)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,43-45,48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,40+,41+,42+/m1/s1 |
InChI 键 |
ZGPSDIGOVMRTRP-IYQXMENNSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6C[C@H]([C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)C)C)C)OC(=O)O2 |
规范 SMILES |
CC1C2C(CC(O1)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)OC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethylpropyl [5-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13848691.png)
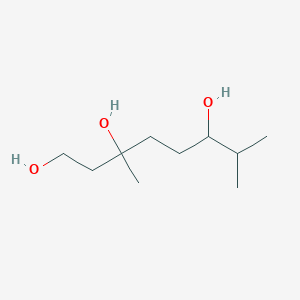
![[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13848699.png)
ruthenium(II)](/img/structure/B13848702.png)
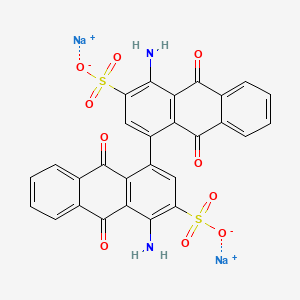
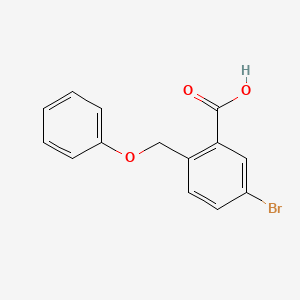

![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)


